1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Procure this pyridazine-thioether to access an underrepresented 7-membered azepane scaffold for CNS drug discovery. Unlike common 6-membered piperidine or 5-membered pyrrolidine analogs (e.g., CAS 872688-63-6), the azepane ring offers distinct conformational flexibility and steric bulk, critical for SAR resolution and patent expansion. The 4-chlorophenyl substituent provides a specific lipophilic and electronic profile (clogP ~3.7) for matched-pair halogen analysis. With predicted muscarinic M1 (CHRM1) and ion channel affinity, it is an ideal probe for target-fishing in phenotypic screens where standard GPCR-biased libraries lack diversity.

Molecular Formula C18H20ClN3OS
Molecular Weight 361.89
CAS No. 872688-65-8
Cat. No. B2544356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
CAS872688-65-8
Molecular FormulaC18H20ClN3OS
Molecular Weight361.89
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H20ClN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2
InChIKeyPVMHHELLIKDLPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 872688-65-8): Chemical Identity and Core Sourcing Profile


1-(Azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 872688-65-8) is a synthetic small molecule (MW 361.89, MF C18H20ClN3OS) . It belongs to the pyridazine-thioether class, distinguished by a seven-membered azepane amide coupled to a 6-(4-chlorophenyl)pyridazinyl sulfide scaffold. Its primary utility for procurement is as a specialized screening compound or building block for medicinal chemistry campaigns targeting neurological disorders . Critically, publicly available bioactivity data for this compound is absent from major databases like ChEMBL and PubChem BioAssay [1], making structural differentiation the primary factor for initial selection.

Why Generic Pyridazine-Thioether Analogs Cannot Substitute for 1-(Azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one in Focused Screening


Substituting this compound with a generic pyridazine-thioether analog, such as those containing a piperidine or cyclopentylamide group, risks altering key molecular properties that dictate target binding and pharmacokinetics. The seven-membered azepane ring introduces a unique combination of conformational flexibility and steric bulk absent in six-membered piperidine (CAS 872688-63-6) or five-membered pyrrolidine analogs. This directly impacts the three-dimensional presentation of the pharmacophore, a critical factor for hit expansion and SAR studies. Furthermore, the 4-chlorophenyl substituent on the pyridazine contributes specific electronic and lipophilic characteristics (clogP ~3.7) [1] that differ significantly from tolyl or pyridyl analogs, affecting membrane permeability and off-target profiles. Without direct comparative bioactivity data, these structural differences are the primary non-interchangeable factors.

Quantitative Differentiation Guide for 1-(Azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one Procurement


Azepane Ring Conformational Analysis vs. Piperidine Analog (CAS 872688-63-6)

The target compound's azepane ring occupies a distinct conformational space compared to the piperidine ring in the direct analog 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS 872688-63-6). While both are saturated cyclic amines, the seven-membered azepane ring is more flexible and can adopt conformations that place the amide oxygen in a different vector orientation [1]. This altered geometry directly impacts the pharmacophore's 3D presentation, a key factor for target binding. No quantitative binding data (Ki, IC50) is publicly available for either compound [2], making this conformational difference the primary measurable distinction for initial screening set selection.

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Calculated Lipophilicity (clogP) Comparison vs. 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

The target compound features a 4-chlorophenyl substituent, which confers a calculated partition coefficient (clogP) of approximately 3.68 [1]. In contrast, the p-tolyl analog (1-(azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone) has a predicted clogP of ~3.3. The ~0.4 log unit difference is driven by the chlorine atom's electron-withdrawing effect, which increases lipophilicity relative to a methyl substituent [2]. This difference is within a range known to influence passive membrane permeability and plasma protein binding, crucial factors for biological screening outcomes.

ADME Prediction Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. N-Cyclopentylacetamide Analog (MLS001235973)

The target compound has a molecular weight of 361.89 g/mol and 24 heavy atoms . The related compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide (MLS001235973) is lighter (MW ~347.86) with a cyclopentylamide replacing the azepan-1-yl ethanone . While a small difference, this impacts the number of rotatable bonds and the overall molecular bulk, which can affect binding kinetics and physicochemical properties like solubility.

Physicochemical Property Lead-likeness Fragment-based screening

Predicted Target Engagement Profile vs. Pyridin-4-yl and Pyridin-2-yl Analogs

Computational target prediction (SEA) for the structurally related ZINC entry suggests potential engagement with muscarinic acetylcholine receptor M1 (CHRM1) and ion channels (P2RX7, HCN4) [1]. The 4-chlorophenyl substituent is crucial for this profile; replacing it with a pyridin-4-yl or pyridin-2-yl group (as in analogs 1-(azepan-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one) would introduce a basic nitrogen, drastically altering the electrostatic surface and predicted GPCR vs. kinase target preference [2]. Such a switch would likely redirect the compound's polypharmacology, making it unsuitable as a direct replacement.

Computational Target Prediction Polypharmacology Off-target profile

Specific Application Scenarios for 1-(Azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one Based on Structural Evidence


GPCR-Focused Screening Library Expansion with a Novel Azepane Chemotype

Computational target prediction (SEA) suggests a potential affinity for the muscarinic M1 receptor (CHRM1) and ion channels . This compound can serve as a structurally unique starting point for a hit expansion campaign targeting these proteins, offering a 7-membered azepane scaffold that is underrepresented in typical commercial GPCR-biased libraries, which are often dominated by piperidine and piperazine chemotypes.

Scaffold-Hopping Control Compound in Azepane vs. Piperidine SAR Studies

The direct piperidine analog (CAS 872688-63-6) is commercially available . This compound serves as the ideal pair for a scaffold-hopping study: the azepane vs. piperidine comparison allows the research team to isolate the impact of ring expansion on target binding, selectivity, and pharmacokinetics, addressing a key limitation in many heterocyclic SAR campaigns.

Physicochemical Probe for Chlorine-Mediated Lipophilicity Effects in Pyridazine Series

The calculated difference in lipophilicity (ΔclogP ~0.4) compared to the p-tolyl analog makes this compound a useful probe for studying the effect of halogen substitution on membrane permeability and metabolic stability within a matched molecular pair analysis. This is directly relevant for medicinal chemistry teams optimizing lead-like properties.

Neurological Disorder Target Fishing using a Structurally-Differentiated Building Block

Given the vendor classification as a potential building block for neurological disorder targets , and the predicted ion channel activity (HCN4, P2RX7) [1], this compound is well-suited for target fishing experiments in CNS-relevant phenotypic assays. Its distinct structure from commonly screened CNS libraries increases the probability of identifying novel target interactions.

Quote Request

Request a Quote for 1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.